

HPLC method for detection of 1-(5-Bromoquinoxalin-6-yl)thiourea

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Compound of Interest

Compound Name: 1-(5-Bromoquinoxalin-6-yl)thiourea

Cat. No.: B601905

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An HPLC (High-Performance Liquid Chromatography) method has been developed for the detection and quantification of **1-(5-Bromoquinoxalin-6-yl)thiourea**. This compound is a known process-related impurity in the synthesis of Brimonidine Tartrate, an active pharmaceutical ingredient[1][2][3]. The method is based on reversed-phase chromatography, which is a common technique for the separation of organic molecules[4][5][6][7].

The developed protocol provides a robust and reliable method for researchers, scientists, and drug development professionals to accurately measure **1-(5-Bromoquinoxalin-6-yl)thiourea** in various samples.

Experimental Protocols

This section details the necessary equipment, reagents, and procedures for the HPLC analysis of **1-(5-Bromoquinoxalin-6-yl)thiourea**.

Instrumentation and Materials

- HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.
- Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for good separation[8].

- Data Acquisition and Processing: Chromatography data station for instrument control, data acquisition, and processing.
- Reagents:
 - Acetonitrile (HPLC grade)[5][9]
 - Water (HPLC grade or Milli-Q)[9][10]
 - Phosphoric acid or Formic acid (analytical grade)[9][11]
 - **1-(5-Bromoquinoxalin-6-yl)thiourea** reference standard[1][2][3]

Chromatographic Conditions

- Mobile Phase A: Water with 0.1% Phosphoric Acid[9][11]
- Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid[9][11]
- Gradient Elution:
 - 0-5 min: 20% B
 - 5-15 min: 20% to 80% B
 - 15-20 min: 80% B
 - 20-21 min: 80% to 20% B
 - 21-30 min: 20% B (equilibration)
- Flow Rate: 1.0 mL/min[8]
- Injection Volume: 10 µL
- Column Temperature: 30 °C
- Detection Wavelength: 236 nm (based on the thiourea chromophore, a UV scan is recommended to determine the optimal wavelength)[10][12]

Sample Preparation

- **Standard Solution:** Accurately weigh a known amount of **1-(5-Bromoquinoxalin-6-yl)thiourea** reference standard and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of 1 mg/mL. Further dilute the stock solution to prepare working standards of desired concentrations.
- **Sample Solution:** The preparation of the sample solution will depend on the matrix. For drug substance analysis, dissolve the sample in the mobile phase or a suitable solvent to a known concentration. For other matrices, an appropriate extraction method may be required.

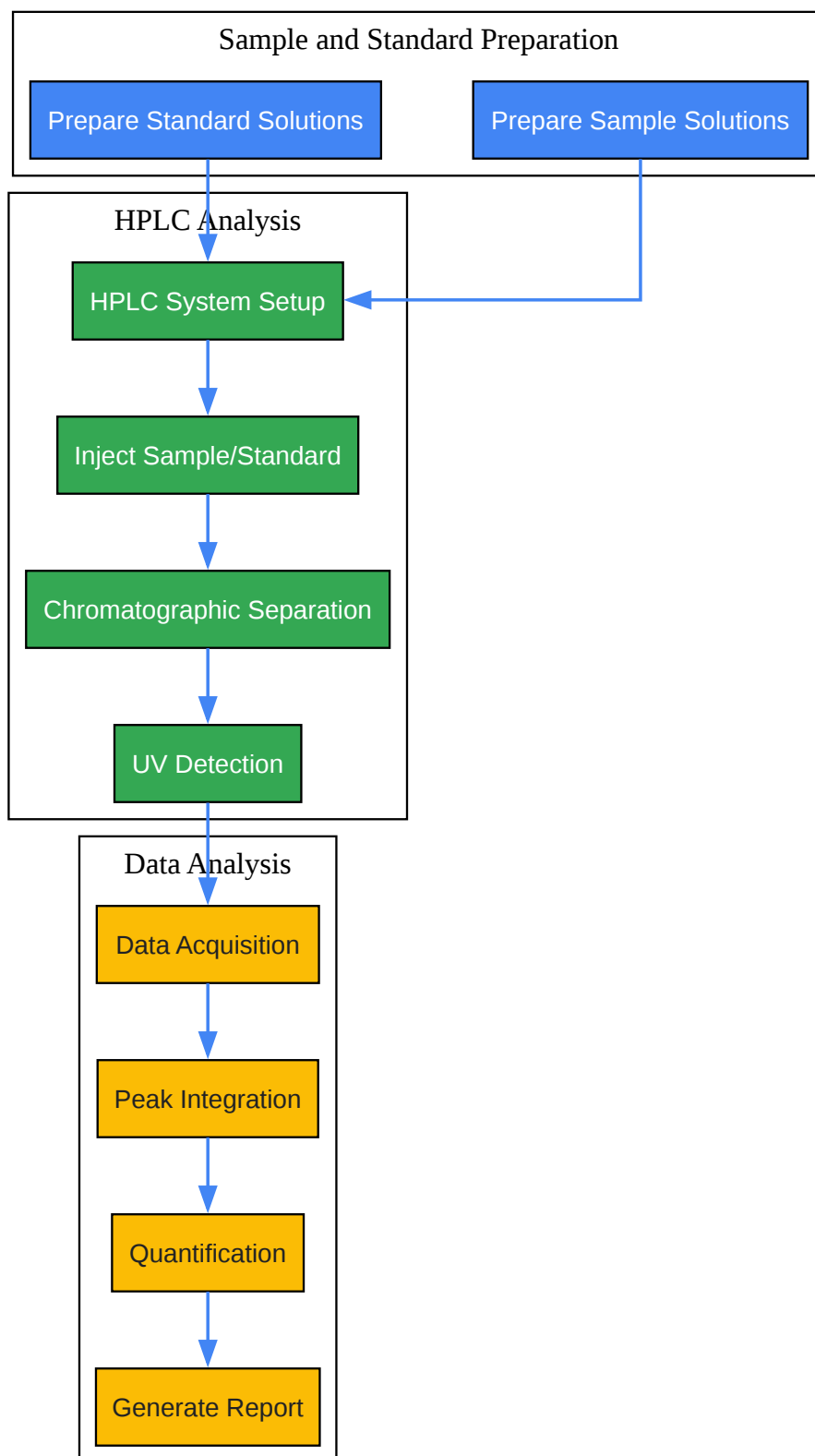
Data Presentation

The following table summarizes the expected quantitative data for the HPLC method. These values should be determined during method validation.

Parameter	Expected Value
Retention Time (RT)	To be determined experimentally
Limit of Detection (LOD)	< 0.05 µg/mL
Limit of Quantification (LOQ)	< 0.15 µg/mL
Linearity (R ²)	> 0.999
Precision (%RSD)	< 2.0%
Accuracy (% Recovery)	98.0 - 102.0%

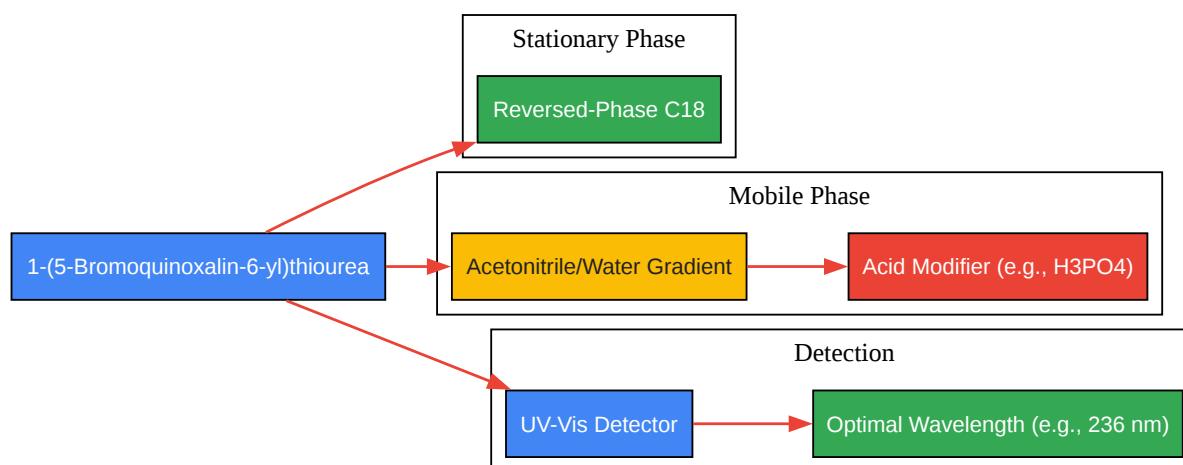
Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the HPLC method development.



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Caption: Experimental workflow for the HPLC analysis of **1-(5-Bromoquinoxalin-6-yl)thiourea**.



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Caption: Key considerations for HPLC method development for **1-(5-Bromoquinoxalin-6-yl)thiourea**.

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